(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone
Description
(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone is an organic compound with the molecular formula C15H12ClNO3 It is a member of the methanone family, characterized by the presence of a methanone group (C=O) bonded to two aromatic rings
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-4-11(7-10(9)2)15(18)13-8-12(17(19)20)5-6-14(13)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJXEMOQJQKXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3,4-dimethylphenyl magnesium bromide. The reaction is carried out in an anhydrous environment, often using a solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products
Reduction: (2-Amino-5-nitrophenyl)(3,4-dimethylphenyl)methanone.
Substitution: (2-Substituted-5-nitrophenyl)(3,4-dimethylphenyl)methanone.
Oxidation: (2-Chloro-5-nitrophenyl)(3,4-dicarboxyphenyl)methanone.
Scientific Research Applications
Chemical Properties and Structure
(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone features a complex structure characterized by:
- A chloro group at the 2-position of the phenyl ring.
- A nitro group at the 5-position.
- A ketone functional group linked to a dimethyl-substituted phenyl ring.
This unique arrangement contributes to its reactivity and biological activity, making it a valuable compound for further research.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies. It can participate in various chemical reactions such as nucleophilic substitutions and reductions due to its reactive functional groups.
Biology
The compound has potential applications in biological research:
- Enzyme Interactions : It can be utilized to study interactions with enzymes and receptors, acting as a ligand in biochemical assays.
- Cellular Pathways : Its derivatives may be explored for their ability to probe cellular pathways, particularly in cancer research and drug discovery.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties.
- Antimicrobial Potential : There is interest in evaluating its efficacy against various pathogens, potentially leading to the development of new antimicrobial agents.
Material Science
The compound's stability and reactivity make it suitable for applications in material science:
- Advanced Materials Development : It can serve as a precursor in the synthesis of polymers or coatings with specific electronic properties due to its unique electronic structure.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Nitro and chloro groups; ketone functionality | Potential anticancer and antimicrobial activity |
| (2-Chloro-5-nitrophenol) | Nitro and chloro groups | Exhibits strong antibacterial activity |
| 4-Nitrophenylacetone | Contains a nitro group and ketone | Known for anti-inflammatory properties |
| (2-Methyl-5-nitrophenol) | Methyl substitution on phenol | Displays unique neuroprotective effects |
Case Study 1: Anticancer Research
A study investigated the effects of compounds similar to this compound on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents.
Case Study 2: Antimicrobial Activity
Research focused on evaluating the antimicrobial properties of nitro-substituted phenyl compounds revealed that this compound showed promising activity against Gram-positive bacteria. This positions it as a candidate for further exploration in antibiotic development.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro and chloro groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (2,4-Dichloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone
Uniqueness
(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone is unique due to the specific positioning of its chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct physical properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro group at the 2-position, a nitro group at the 5-position of the phenyl ring, and a dimethyl substitution at the 3 and 4 positions of another phenyl ring. This unique arrangement contributes to its reactivity and potential pharmacological properties.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₀ClN₁O₃ |
| Molecular Weight | 273.69 g/mol |
| Functional Groups | Chloro, Nitro, Ketone |
The biological activity of this compound is believed to involve its interaction with specific molecular targets. The nitro and chloro groups may facilitate binding to enzyme active sites, potentially inhibiting their catalytic functions. This mechanism has been observed in similar compounds where electron-withdrawing groups enhance reactivity and target specificity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structural features display potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 2 µg/mL against resistant strains, suggesting strong potential for development as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, which is crucial in conditions such as arthritis and other inflammatory diseases. This effect is likely mediated through the inhibition of specific signaling pathways involved in inflammation .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, it has shown promise in reducing cell viability in cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer) cells. The specific mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest .
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of various nitro-substituted phenyl compounds against resistant bacterial strains. The findings indicated that compounds with similar structures to this compound had MIC values significantly lower than standard antibiotics, highlighting their potential as new therapeutic agents .
-
Anti-inflammatory Research :
- In a controlled experiment assessing inflammatory responses in vitro, this compound was shown to significantly reduce levels of TNF-alpha in macrophage cultures exposed to lipopolysaccharide (LPS), indicating its potential use in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
